

Confirming NPPM 6748-481 Activity and Specificity Using Sec14 Mutants

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Compound of Interest

Compound Name: NPPM 6748-481

Cat. No.: B1681829

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A Comparative Guide for Researchers

In the landscape of chemical biology and drug discovery, establishing the precise molecular target of a small molecule inhibitor is a critical step in its validation and development. This guide provides a comparative analysis of experimental data confirming the activity and specificity of **NPPM 6748-481**, a potent inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14. We will explore how the use of *Saccharomyces cerevisiae* as a model organism, coupled with the strategic employment of Sec14 mutants, provides unequivocal evidence for the on-target activity of this compound.

Data Presentation: Quantitative Analysis of NPPM 6748-481 Inhibition

The following tables summarize the key quantitative data from studies investigating the inhibitory effects of **NPPM 6748-481** on yeast growth and Sec14 activity.

Table 1: In Vivo Efficacy of **NPPM 6748-481** on Yeast Growth

Yeast Strain	Relevant Genotype	NPPM 6748-481 IC ₅₀ (μM)	Interpretation
Wild-Type (WT)	SEC14	2.9 ± 0.6	Baseline sensitivity of yeast to NPPM 6748-481.
Sec14 Downregulated	SEC14P-136	0.44 ± 0.16	Increased sensitivity, indicating Sec14 is the limiting factor for NPPM 6748-481 action.
Sec14 Overexpressed	YE _p (SEC14)	Increased resistance	Decreased sensitivity, further confirming Sec14 as the target.
NPPM-Resistant Mutant	sec14S173C	Resistant to 20μM	A specific point mutation in Sec14 confers resistance, demonstrating direct interaction.
"Bypass Sec14" Mutant	cki1Δ	Resistant	Genetic inactivation of a pathway dependent on Sec14 function alleviates the need for Sec14, rendering the cells insensitive to its inhibitor.
"Bypass Sec14" Mutant	kes1Δ	Resistant	Similar to cki1Δ, this mutant's viability in the absence of Sec14 function leads to NPPM 6748-481 resistance.

Table 2: In Vitro Inhibition of Sec14 Phosphatidylinositol (PtdIns) Transfer Activity

Protein	Compound	Concentration	% Inhibition / IC ₅₀
Sec14 (Wild-Type)	NPPM 6748-481	-	IC ₅₀ = 211 ± 19 nM
Sec14 (Wild-Type)	Inactive Analog (5564-701)	>100 µM	No significant inhibition
Sec14S173C	NPPM 6748-481	20 µM	No significant inhibition
Sfh1 (Sec14 homolog)	NPPM 6748-481	40 µM	No significant inhibition
Sfh2-5 (Sec14 homologs)	NPPM 6748-481	40 µM	No significant inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Yeast Growth Inhibition Assay

This assay determines the in vivo potency of a compound by measuring its effect on the proliferation of yeast cells.

- **Strain Preparation:** Yeast strains (wild-type and mutants) are grown overnight in YPD (Yeast Extract-Peptone-Dextrose) liquid medium at 30°C with shaking.
- **Serial Dilutions:** The overnight cultures are serially diluted (typically 10-fold dilutions).
- **Plating:** A small volume (e.g., 5 µL) of each dilution is spotted onto YPD agar plates.
- **Compound Addition:** The YPD agar plates are supplemented with either DMSO (vehicle control) or varying concentrations of **NPPM 6748-481**.
- **Incubation:** Plates are incubated at 30°C for 48-72 hours.

- **Analysis:** Growth is assessed by visual inspection of the spots. The minimum concentration of the compound that inhibits growth is determined. For IC₅₀ determination, growth rates are measured in liquid culture at various compound concentrations using a spectrophotometer (OD_{600nm}).

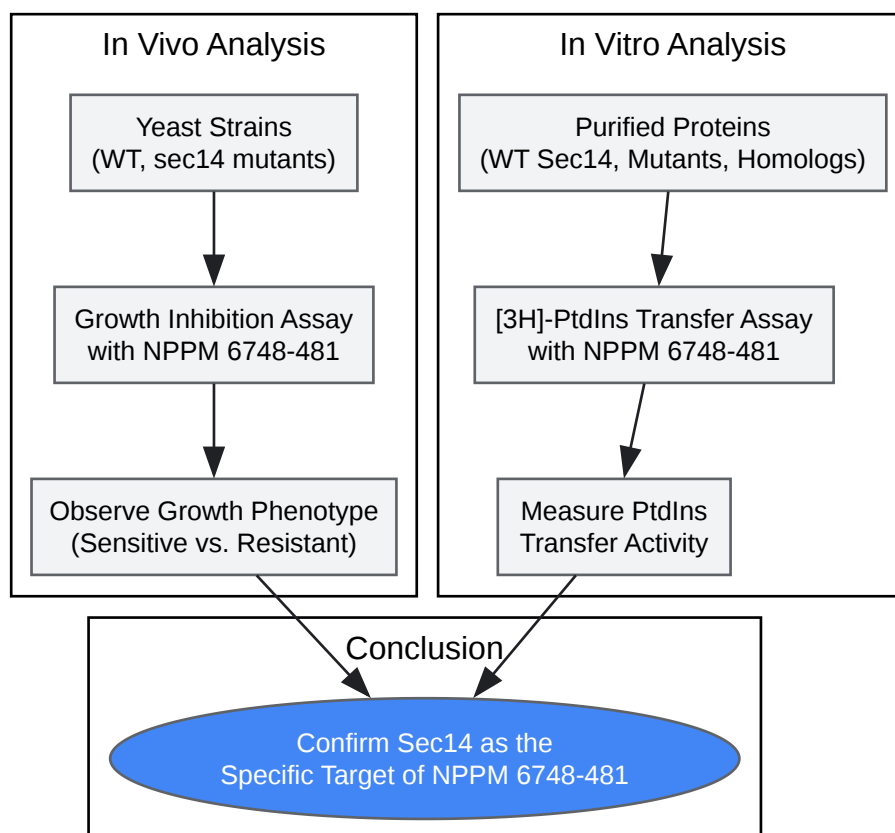
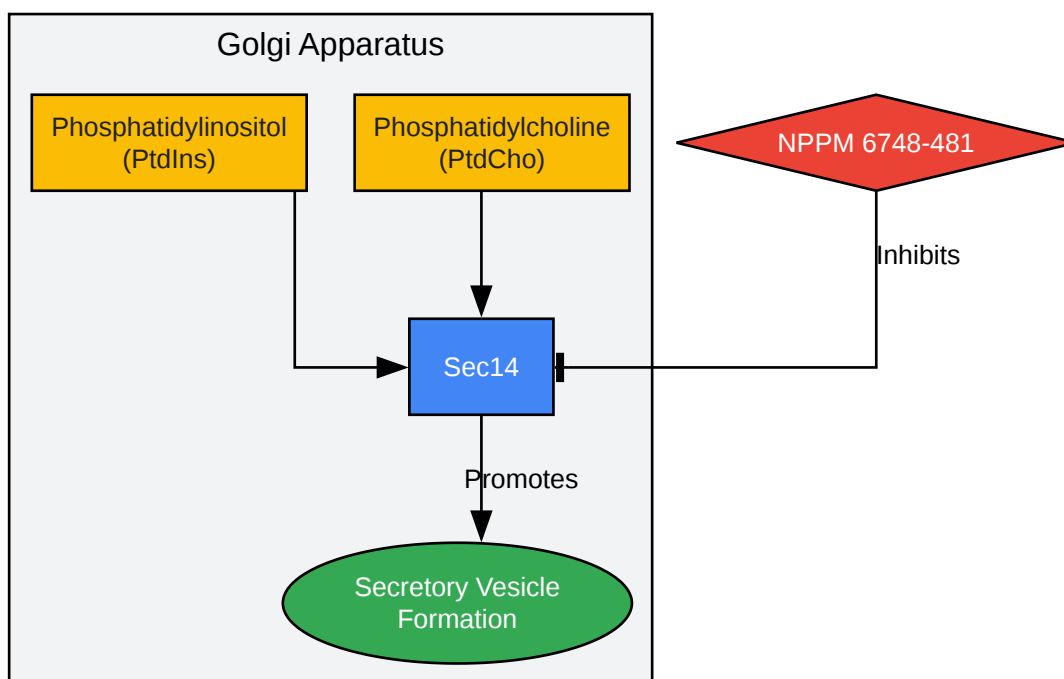
[³H]-Phosphatidylinositol (PtdIns) Transfer Assay

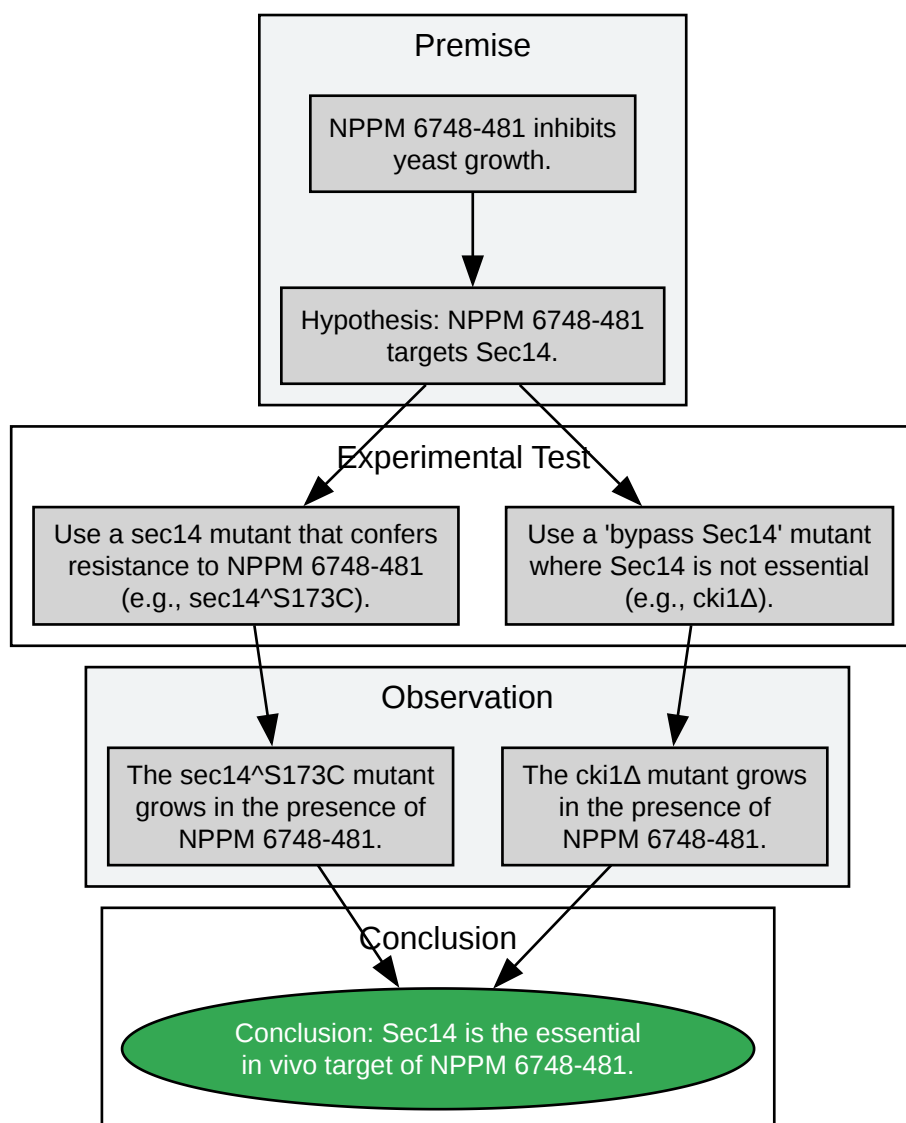
This in vitro assay directly measures the activity of Sec14 and its inhibition by small molecules.

- **Reagents:**
 - Purified recombinant Sec14 protein (wild-type or mutant).
 - Donor membranes: Rat liver microsomes containing [³H]-PtdIns.
 - Acceptor membranes: Phospholipid vesicles (liposomes).
 - **NPPM 6748-481** dissolved in DMSO.
- **Reaction Setup:**
 - Recombinant Sec14 protein is pre-incubated with acceptor membranes and the test compound (or DMSO control) in assay buffer for 30 minutes at 37°C.
 - The reaction is initiated by the addition of donor membranes.
- **Incubation:** The reaction mixture is incubated for an additional 30 minutes at 37°C to allow for the transfer of [³H]-PtdIns.
- **Separation and Scintillation Counting:** The reaction is stopped, and the donor and acceptor membranes are separated (e.g., by centrifugation). The amount of radioactivity transferred to the acceptor membranes is quantified by liquid scintillation counting.
- **Data Analysis:** The percentage of [³H]-PtdIns transfer is calculated relative to the DMSO control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.





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